molecular formula C20H14N2O B2981512 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 338981-94-5

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2981512
CAS No.: 338981-94-5
M. Wt: 298.345
InChI Key: ZQHDCTCZNNNGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C20H14N2O . It has a molecular weight of 298.34 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C20H14N2O/c21-13-18-17-10-9-16 (23-14-15-6-2-1-3-7-15)12-20 (17)22-11-5-4-8-19 (18)22/h1-12H,14H2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 298.34 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Electropolymerization and Material Science

One application area for compounds structurally related to "3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile" involves electropolymerization. A study by Roznyatovskiy et al. (2010) reports on the synthesis of a polycyclic pyrrole derivative through a facile route, which acts as a monomer for electropolymerization. The resultant electrochromic conducting polymer exhibits globular morphology and potential for multicolor electrochromic materials due to its low switching potentials, indicating its utility in materials science (Roznyatovskiy et al., 2010).

Organic Synthesis

Research on organic synthesis techniques for related compounds includes the development of novel one-step, multicomponent reactions. For example, Yan et al. (2009) described a one-pot synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating an innovative method for constructing complex molecules efficiently (Yan et al., 2009). Similarly, Katritzky et al. (2000) introduced a novel three-carbon synthon for synthesizing benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, showcasing a general approach for heterocyclization (Katritzky et al., 2000).

Safety and Hazards

The safety and hazards associated with 3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile are not explicitly mentioned in the available resources . It is recommended to handle this compound with the general precautions used for chemical substances, including avoiding ingestion, inhalation, and contact with skin and eyes.

Properties

IUPAC Name

3-phenylmethoxypyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-13-18-17-10-9-16(23-14-15-6-2-1-3-7-15)12-20(17)22-11-5-4-8-19(18)22/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHDCTCZNNNGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.